molecular formula C11H16N2O B12118254 2-Amino-2-(4-isopropylphenyl)acetamide

2-Amino-2-(4-isopropylphenyl)acetamide

Cat. No.: B12118254
M. Wt: 192.26 g/mol
InChI Key: DLUFWNKJJLNSPU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-isopropylphenyl)acetamide is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of an amino group and an acetamide group attached to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-isopropylphenyl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ammonia or an amine to form the corresponding amine.

    Acetamide Formation: The resulting amine is then reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.

The reaction conditions generally involve:

    Reductive Amination: Using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst.

    Acetamide Formation: Conducted under mild conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Amino-2-(4-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetamide: Lacks the isopropyl group, leading to different chemical and biological properties.

    2-Amino-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an isopropyl group, affecting its reactivity and applications.

    2-Amino-2-(4-tert-butylphenyl)acetamide: Features a tert-butyl group, which can influence its steric and electronic properties.

Uniqueness

2-Amino-2-(4-isopropylphenyl)acetamide is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in synthetic applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-2-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H16N2O/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H2,13,14)

InChI Key

DLUFWNKJJLNSPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)N)N

Origin of Product

United States

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